molecular formula C22H24N4O6 B5364852 N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide

Cat. No. B5364852
M. Wt: 440.4 g/mol
InChI Key: SLEQFOQABYKXCP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide, also known as DNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as AMPA receptor antagonists and is mainly used as a research tool to investigate the function and properties of these receptors.

Mechanism of Action

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the receptor activity and the blocking of the transmission of glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of AMPA receptors, which are involved in the regulation of synaptic plasticity and the formation of long-term memory. This compound has also been shown to have neuroprotective effects and to prevent excitotoxicity, a process that can lead to neuronal damage and cell death.

Advantages and Limitations for Lab Experiments

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is a valuable research tool for investigating the function and properties of AMPA receptors. It is highly specific and selective for these receptors, which makes it a useful tool for studying their role in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in the experimental system. It also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide in scientific research. One area of interest is the study of the role of AMPA receptors in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of new compounds that are more specific and selective for AMPA receptors and have fewer off-target effects. Finally, the use of this compound in combination with other compounds and therapies may provide new insights into the treatment of neurological and psychiatric disorders.

Synthesis Methods

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is synthesized through a multistep process that involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperazine followed by the reaction with 4-aminobenzamide. The resulting compound is then subjected to a series of chemical reactions to form the final product, this compound.

Scientific Research Applications

N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide is widely used in scientific research to study the function and properties of AMPA receptors. These receptors are important in the transmission of glutamate, a neurotransmitter that is involved in learning and memory. This compound is used to block the activity of these receptors and study their role in various physiological and pathological conditions.

properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c1-31-19-13-16(18(26(29)30)14-20(19)32-2)12-17(22(28)25-10-8-23-9-11-25)24-21(27)15-6-4-3-5-7-15/h3-7,12-14,23H,8-11H2,1-2H3,(H,24,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEQFOQABYKXCP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)N2CCNCC2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)N2CCNCC2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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